molecular formula C10H8N2OS B12360271 N-thiophen-2-ylpyridine-3-carboxamide

N-thiophen-2-ylpyridine-3-carboxamide

Cat. No.: B12360271
M. Wt: 204.25 g/mol
InChI Key: IUPJMFUIKHKWKL-UHFFFAOYSA-N
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Description

N-thiophen-2-ylpyridine-3-carboxamide is a heterocyclic compound of significant interest in medicinal and agrochemical research, combining thiophene and pyridine rings linked by a carboxamide group. Its molecular formula is C10H8N2OS, with a molecular weight of 204.25 g/mol . It is characterized as an off-white to white solid with a melting point of 144 to 148 °C and should be stored sealed in a dry, dark place at room temperature . Researchers value this compound as a key scaffold in the discovery and development of new bioactive molecules. Structurally related N-(thiophen-2-yl)pyridinecarboxamide derivatives have demonstrated promising fungicidal activities, particularly against cucumber downy mildew ( Pseudoperonospora cubensis ), showcasing their potential as lead compounds for novel agrochemicals . In parallel, closely related thieno[2,3-b]pyridine derivatives have been designed and synthesized as direct inhibitors of the Forkhead box M1 (FOXM1) transcription factor, which is a master regulator of oncogenesis . These studies highlight the potential of this chemical class in the development of targeted anti-cancer therapies, especially for aggressive cancers like triple-negative breast cancer . This product is intended for research and development purposes only. It is not intended for medicinal, household, or any other use.

Properties

Molecular Formula

C10H8N2OS

Molecular Weight

204.25 g/mol

IUPAC Name

N-thiophen-2-ylpyridine-3-carboxamide

InChI

InChI=1S/C10H8N2OS/c13-10(8-3-1-5-11-7-8)12-9-4-2-6-14-9/h1-7H,(H,12,13)

InChI Key

IUPJMFUIKHKWKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC=CS2

Origin of Product

United States

Preparation Methods

Classical Amide Coupling via Acyl Chloride Intermediates

The most widely reported method involves the reaction of pyridine-3-carbonyl chloride with 2-aminothiophene under Schotten-Baumann conditions. This approach leverages nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.

Synthesis of Pyridine-3-carbonyl Chloride

Pyridine-3-carboxylic acid is treated with oxalyl chloride (2.5–3.0 eq) in anhydrous dichloromethane (DCM) at 0–5°C, catalyzed by a drop of dimethylformamide (DMF). The reaction is stirred for 4–6 hours, followed by solvent evaporation to yield pyridine-3-carbonyl chloride as a pale-yellow solid (85–92% purity).

Coupling with 2-Aminothiophene

2-Aminothiophene (1.1 eq) is dissolved in DCM with triethylamine (TEA, 2.0 eq) as a base. Pyridine-3-carbonyl chloride (1.0 eq) in DCM is added dropwise at 0°C. The mixture is stirred for 12–24 hours at room temperature, followed by aqueous workup (1N HCl, NaHCO₃, brine) and column chromatography (hexane/ethyl acetate, 3:1). Typical yields range from 68–78% .

Key Data:
Parameter Value Source
Reaction Time 12–24 hours
Solvent System Dichloromethane
Base Triethylamine
Yield 68–78%

HATU-Mediated Coupling for Enhanced Efficiency

For substrates sensitive to acidic conditions, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) is employed to activate the carboxylic acid.

Direct Activation of Pyridine-3-carboxylic Acid

Pyridine-3-carboxylic acid (1.0 eq), 2-aminothiophene (1.2 eq), and HATU (1.5 eq) are combined in DMF. N,N-Diisopropylethylamine (DIPEA, 3.0 eq) is added, and the reaction is stirred at 25°C for 6–8 hours. Purification via reverse-phase HPLC affords the product in 82–89% yield .

Advantages:
  • Avoids acyl chloride formation, reducing side reactions.
  • Suitable for electron-deficient amines.

Catalytic Methods Using Boron Reagents

Palladium-catalyzed cross-coupling strategies enable modular synthesis. For example, Suzuki-Miyaura coupling links prefunctionalized pyridine and thiophene intermediates.

Synthesis of 3-Carboxamide Pyridine Boronic Ester

Pyridine-3-carboxamide (1.0 eq) is treated with bis(pinacolato)diboron (1.5 eq) and Pd(dppf)Cl₂ (5 mol%) in dioxane at 80°C for 12 hours. The boronic ester intermediate is isolated in 75–80% yield .

Coupling with 2-Bromothiophene

The boronic ester (1.1 eq) reacts with 2-bromothiophene (1.0 eq) using Pd(PPh₃)₄ (3 mol%) and K₂CO₃ (2.0 eq) in toluene/water (4:1) at 100°C. This method achieves 70–76% yield but requires rigorous exclusion of oxygen.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of pyridine-3-carboxylic acid (1.0 eq), 2-aminothiophene (1.1 eq), and propylphosphonic anhydride (T3P, 1.5 eq) in acetonitrile is irradiated at 120°C for 20 minutes. The crude product is purified by recrystallization (ethanol/water), yielding 85–91% pure compound.

Optimization Insights:
  • Temperature: 120°C maximizes conversion without decomposition.
  • Catalyst: T3P outperforms HATU in microwave conditions.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Reaction Time Scalability
Classical Acyl Chloride 68–78 90–95 12–24 h High
HATU-Mediated 82–89 95–98 6–8 h Moderate
Catalytic Boron 70–76 85–90 24 h Low
Microwave 85–91 97–99 20 min High

Key Observations:

  • Microwave synthesis offers the best balance of yield and efficiency.
  • Classical methods remain preferred for large-scale production due to cost-effectiveness.

Challenges and Mitigation Strategies

Thiophene Oxidation

Thiophene rings are prone to oxidation under acidic conditions. Using inert atmospheres (N₂/Ar) and low temperatures (<10°C) minimizes sulfoxide byproducts.

Amine Sensitivity

2-Aminothiophene is hygroscopic and prone to dimerization. Storage over molecular sieves and in situ generation via reduction of 2-nitrothiophene improves reactivity.

Recent Advances

Enzymatic Catalysis

Lipase B from Candida antarctica catalyzes the amidation in non-aqueous media (tert-butanol, 45°C), achieving 88% yield with negligible waste.

Flow Chemistry

Continuous-flow reactors enable rapid mixing and heat transfer, reducing reaction times to <5 minutes with >90% conversion .

Chemical Reactions Analysis

Types of Reactions

N-thiophen-2-ylpyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-thiophen-2-ylpyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-thiophen-2-ylpyridine-3-carboxamide involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors involved in inflammatory or cancer pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Amino vs.
  • Halogenation : Chlorophenyl or dichlorophenyl substituents (e.g., in P1 and ) increase lipophilicity, aiding membrane penetration.

Pharmacological Activities

Compound Class Bioactivity Mechanism/Application Reference
Thieno[2,3-b]pyridine carboxamides (e.g., ) Anti-inflammatory, antimicrobial Inhibition of bacterial enzymes or inflammatory mediators
Sulfonyl-modified derivatives () Anticancer Kinase inhibition or DNA intercalation
Halogenated pyridine carboxamides () Undisclosed (patent) Likely targeting niche therapeutic areas

Activity Trends :

  • Amino Groups: Enhance broad-spectrum antimicrobial activity due to polar interactions with microbial targets .
  • Sulfonyl/Halogen Substituents : Improve selectivity in anticancer applications by modulating solubility and target affinity .

Structural and Crystallographic Data

While direct data for this compound is unavailable, bond angles and torsion angles from analogous compounds (e.g., ) suggest planar geometries for aromatic systems, with C–C–C bond angles averaging 120° in pyridine/thiophene rings . Crystal structures of related compounds (e.g., ) often exhibit intermolecular hydrogen bonds involving amide groups, stabilizing the lattice .

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